(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate
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Overview
Description
1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1a(2S*,5R*),2b,5a]]- is a complex organic compound with a unique structure that includes an oxathiolane ring
Preparation Methods
The synthesis of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester involves several steps. One common method includes the reaction of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity .
Chemical Reactions Analysis
1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .
Scientific Research Applications
1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester can be compared with similar compounds such as:
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: This compound shares a similar oxathiolane ring structure but lacks the acetyloxy group, resulting in different chemical properties and reactivity.
1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, trans-: Another related compound with a hydroxyl group instead of an acetyloxy group, leading to variations in its chemical behavior and applications.
The uniqueness of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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